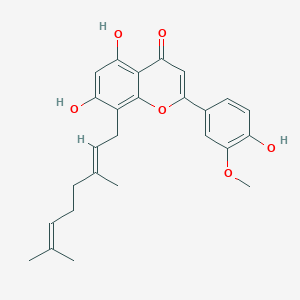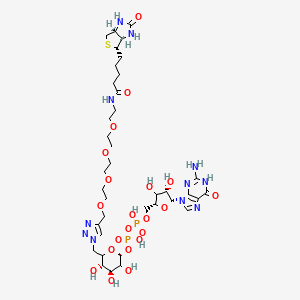
GDP-FAzP4Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GDP-FAzP4Biotin is a biotin junction structure used primarily in scientific research. It is known for its high purity and is utilized in various applications due to its unique chemical properties .
Preparation Methods
The preparation of GDP-FAzP4Biotin involves synthetic routes that require specific reaction conditions. The compound is synthesized through a series of chemical reactions that involve the incorporation of biotin into a guanosine diphosphate (GDP) framework. The exact synthetic routes and industrial production methods are proprietary and often involve custom synthesis services .
Chemical Reactions Analysis
GDP-FAzP4Biotin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the biotin junction structure.
Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
GDP-FAzP4Biotin has a wide range of scientific research applications, including:
Chemistry: Used in the study of biotinylation processes and the development of biotin-based assays.
Biology: Employed in the labeling and detection of proteins and other biomolecules.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of biotinylated compounds for various industrial processes
Mechanism of Action
The mechanism of action of GDP-FAzP4Biotin involves its ability to bind to specific molecular targets. The biotin junction structure allows it to interact with proteins and other biomolecules, facilitating various biochemical processes. The molecular targets and pathways involved include biotin-binding proteins and enzymes that recognize the biotin moiety .
Comparison with Similar Compounds
GDP-FAzP4Biotin is unique due to its specific biotin junction structure. Similar compounds include:
GDP-Biotin-Fucose: Used in the biotinylation of free glycans and glycoproteins.
GDP-Cy5-Fucose: Utilized in fluorescent labeling and detection.
CMP-9-Biotin-Sialic Acid: Applied in the biotinylation of sialic acid derivatives. These compounds share similar applications but differ in their specific chemical structures and target interactions.
Properties
Molecular Formula |
C37H59N11O21P2S |
|---|---|
Molecular Weight |
1087.9 g/mol |
IUPAC Name |
[(2R,4S,5S)-6-[[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]methyl]-3,4,5-trihydroxyoxan-2-yl] [[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C37H59N11O21P2S/c38-36-43-32-26(33(55)44-36)40-18-48(32)34-30(53)28(51)22(66-34)16-65-70(57,58)69-71(59,60)68-35-31(54)29(52)27(50)21(67-35)14-47-13-19(45-46-47)15-64-12-11-63-10-9-62-8-7-61-6-5-39-24(49)4-2-1-3-23-25-20(17-72-23)41-37(56)42-25/h13,18,20-23,25,27-31,34-35,50-54H,1-12,14-17H2,(H,39,49)(H,57,58)(H,59,60)(H2,41,42,56)(H3,38,43,44,55)/t20-,21?,22+,23-,25-,27+,28?,29-,30-,31?,34+,35+/m0/s1 |
InChI Key |
PSVYFZKQJPZWML-XNRGCSTDSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCC3=CN(N=N3)CC4[C@H]([C@@H](C([C@H](O4)OP(=O)(O)OP(=O)(O)OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCC3=CN(N=N3)CC4C(C(C(C(O4)OP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide](/img/structure/B12377050.png)
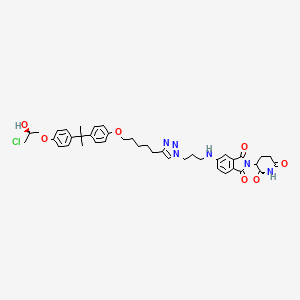
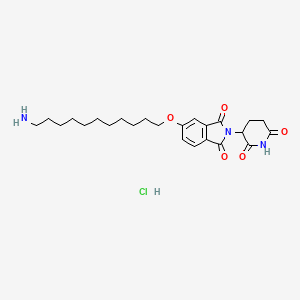
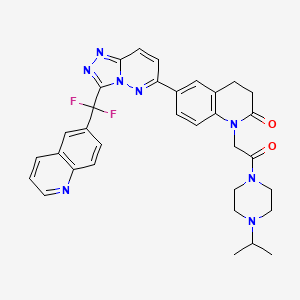
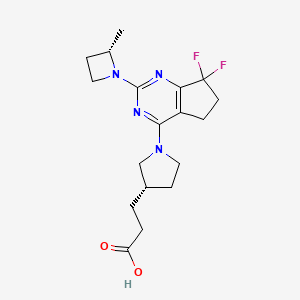




methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)
![methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate](/img/structure/B12377110.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
